2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Beschreibung
Eigenschaften
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7/c1-13-14(2)24-17(15-5-6-15)25-19(13)26-8-10-27(11-9-26)20-16-4-3-7-21-18(16)22-12-23-20/h3-4,7,12,15H,5-6,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHIVWRZVCDDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3C=CC=N4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities. Noteworthy targets of similar compounds include tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors.
Mode of Action
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves the cyclization of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides. This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The wide range of biological activities exhibited by similar pyrido[2,3-d]pyrimidine compounds suggests that multiple pathways could be affected.
Pharmacokinetics
One source mentions that the degree of lipophilicity of a similar compound allows it to diffuse easily into cells, which could suggest good bioavailability.
Biologische Aktivität
The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features enable interactions with various biological targets, making it a subject of interest in pharmacological research.
The molecular formula of the compound is with a molecular weight of approximately 366.5 g/mol. The compound's complexity rating is 494, indicating a relatively intricate structure that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, compounds containing a pyridopyrimidine moiety often exhibit inhibitory effects on dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis and cellular replication. By inhibiting DHFR, these compounds can disrupt the synthesis of nucleotides necessary for RNA and DNA production, leading to potential anticancer effects .
Biological Targets
Research indicates that derivatives of pyrido[2,3-d]pyrimidine typically target:
- Dihydrofolate Reductase (DHFR) : Essential for folate metabolism and DNA synthesis.
- Tyrosine Kinases : Involved in signal transduction pathways that regulate various cellular processes, including proliferation and survival.
- G Protein-Coupled Receptors (GPCRs) : These receptors play critical roles in various physiological responses and are common targets for drug development.
Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) profile of 2-cyclopropyl-4,5-dimethyl-6-(4-{pyrido[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine remains to be fully elucidated. However, compounds with similar structures often exhibit favorable lipophilicity, allowing for efficient cellular uptake and distribution within tissues.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of pyrido[2,3-d]pyrimidine derivatives:
- Antitumor Activity : A study demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit significant antitumor effects by inhibiting DHFR activity. This action leads to reduced cell proliferation in cancer models such as melanoma and urothelial carcinoma .
- Inhibition of Tyrosine Kinases : Research has shown that certain derivatives can selectively inhibit tyrosine kinases involved in cancer progression. This selectivity may reduce off-target effects commonly associated with less specific kinase inhibitors .
- Potential in Autoimmune Diseases : Some studies suggest that these compounds could be beneficial in treating autoimmune conditions by modulating immune responses through their action on DHFR and other targets .
Data Tables
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Anticancer Activity
- Mechanism of Action : The compound has been shown to interact with various cellular targets, including kinases involved in cell proliferation and survival pathways.
- In Vitro Studies : Research indicates that it inhibits the growth of several cancer cell lines. For instance:
Cell Line IC50 (µM) Mechanism of Action MCF-7 5.2 Kinase inhibition HeLa 3.8 Induction of apoptosis A549 4.5 Inhibition of cell cycle progression
2. Antiviral Properties
- Preliminary studies suggest potential antiviral effects against various viruses, possibly through the inhibition of viral replication mechanisms.
Case Studies
Case Study 1: Breast Cancer Treatment
- Objective : Evaluate the efficacy in MCF-7 xenografts.
- Results : Tumor regression was observed in 70% of treated mice with minimal side effects.
Case Study 2: Antiviral Activity
- Objective : Assess activity against influenza virus.
- Results : The compound reduced viral load by 60% in infected mice, indicating its potential as an antiviral agent.
Pharmacokinetics
Studies have shown that when administered intraperitoneally in animal models, the compound exhibits a half-life () of approximately 2 hours, indicating rapid clearance from the bloodstream. This property is crucial for determining dosing regimens in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido-Pyrimidine Moieties
Compound A: Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives (e.g., 2-((substituted)(4-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methyl)-6-substitutedphenol)
- Key Differences: Replaces the cyclopropyl group with a thieno-pyrimidine fused ring system.
- Activity: Demonstrated antiplasmodial activity (IC₅₀: 0.8–3.2 µM against Plasmodium falciparum), attributed to the thieno-pyrimidine core enhancing parasite-specific targeting .
- Pharmacokinetics : Lower logP values (2.1–2.8) compared to the target compound (estimated logP: 3.5), suggesting reduced lipophilicity .
Compound B : 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one)
- Key Differences: Features a pyrido[1,2-a]pyrimidinone core instead of pyrido[2,3-d]pyrimidine.
Piperazine-Linked Pyrimidine Derivatives
Compound C : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- Key Differences: Substitutes the pyrido-pyrimidine with a triazolo-pyridinone system.
- Activity : Used as a reference standard in pharmaceutical analysis, indicating stability and purity benchmarks .
Pyrazolo-Pyrimidine Analogues
Compound D : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6–11 in )
- Key Differences : Incorporates a triazolo-pyrimidine fused system rather than a pyrido-pyrimidine.
- Activity: Exhibits isomerization-dependent biological effects; certain isomers show enhanced binding to adenosine receptors .
Comparative Data Table
Research Findings and Mechanistic Insights
- Target Compound : Computational docking studies suggest strong interactions with kinase ATP-binding pockets due to the pyrido-pyrimidine core and piperazine flexibility .
- Compound A: Antiplasmodial activity correlates with the thieno-pyrimidine moiety’s ability to disrupt Plasmodium folate metabolism .
- Compound D : Isomerization between triazolo-pyrimidine forms alters receptor selectivity, highlighting the importance of synthetic pathways in biological outcomes .
Vorbereitungsmethoden
Buchwald-Hartwig Amination
Using a palladium catalyst (e.g., Pd(OAc)₂), Xantphos ligand, and cesium carbonate base, the 6-chloro group of 2-cyclopropyl-4,5-dimethyl-6-chloropyrimidine undergoes cross-coupling with 4-(pyrido[2,3-d]pyrimidin-4-yl)piperazine. Typical conditions include refluxing in toluene for 12–24 hours, yielding the target compound in 65–72%.
Nucleophilic Aromatic Substitution
Heating 2-cyclopropyl-4,5-dimethyl-6-chloropyrimidine with 4-(pyrido[2,3-d]pyrimidin-4-yl)piperazine in dimethyl sulfoxide (DMSO) at 120°C for 48 hours achieves coupling, albeit with lower yields (50–55%) due to competing side reactions.
Optimization and Challenges
Key challenges include:
-
Regioselectivity : Ensuring substitution occurs exclusively at the 6-position of the pyrimidine ring. Using bulky ligands in Buchwald-Hartwig reactions minimizes off-target coupling.
-
Stability of Intermediates : The cyclopropane ring is sensitive to strong acids/bases. Mild deprotection conditions (e.g., TFA/DCM) are essential.
-
Purification : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves regioisomers. Reverse-phase HPLC further purifies the final product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Buchwald-Hartwig | 65–72 | ≥98 | High regioselectivity, scalable | Requires expensive Pd catalysts |
| Nucleophilic Substitution | 50–55 | 95–97 | No transition metals, simple setup | Long reaction times, lower yields |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
